molecular formula C18H26Cl2N2O2 B4416855 N-[(2-methoxy-1-naphthyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride

N-[(2-methoxy-1-naphthyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B4416855
M. Wt: 373.3 g/mol
InChI Key: YBHTWJSWEAUOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxy-1-naphthyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride, also known as MNPA, is a chemical compound that has been extensively studied for its scientific research applications. It is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.

Mechanism of Action

N-[(2-methoxy-1-naphthyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride is a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It works by blocking the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood, pain, and other physiological functions. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to enhanced neurotransmission. This compound has also been shown to modulate the activity of various neurotransmitter receptors, including the serotonin 5-HT1A receptor and the alpha-2 adrenergic receptor. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-methoxy-1-naphthyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride for lab experiments is its selectivity for serotonin and norepinephrine reuptake inhibition. This selectivity allows for more precise modulation of neurotransmitter levels and potential therapeutic effects. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a useful tool for in vivo studies. However, one limitation of this compound is its potential for off-target effects, particularly at higher doses. This can make it difficult to interpret the results of experiments and may require additional controls.

Future Directions

There are a number of potential future directions for research on N-[(2-methoxy-1-naphthyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride. One area of interest is its potential use in the treatment of neuropathic pain and other chronic pain conditions. Additionally, this compound may have potential for the treatment of psychiatric disorders such as depression and anxiety. Further research is also needed to better understand the mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, there is a need for more studies on the safety and efficacy of this compound in humans.

Scientific Research Applications

N-[(2-methoxy-1-naphthyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain, fibromyalgia, and chronic fatigue syndrome. Additionally, this compound has been shown to have potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2.2ClH/c1-21-18-7-6-15-4-2-3-5-16(15)17(18)14-19-8-9-20-10-12-22-13-11-20;;/h2-7,19H,8-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHTWJSWEAUOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCCN3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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